molecular formula C13H10N2O3 B14510031 1-Methyl-4-oxo-1,4-dihydropyrido[3,2-a]indolizine-3-carboxylic acid CAS No. 63648-61-3

1-Methyl-4-oxo-1,4-dihydropyrido[3,2-a]indolizine-3-carboxylic acid

Cat. No.: B14510031
CAS No.: 63648-61-3
M. Wt: 242.23 g/mol
InChI Key: QQJPSVFLBLGKEU-UHFFFAOYSA-N
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Description

1-Methyl-4-oxo-1,4-dihydropyrido[3,2-a]indolizine-3-carboxylic acid is a heterocyclic compound that features a fused pyridine and indolizine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-oxo-1,4-dihydropyrido[3,2-a]indolizine-3-carboxylic acid can be achieved through several methods. One common approach involves the use of isoxazole intermediates. For example, methyl 2-(isoxazol-5-yl)-3-oxopropanoates can undergo Mo(CO)6-mediated ring expansion to form the desired compound . This method provides high reactivity and allows for the preparation of various substituted derivatives.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for larger-scale production. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity, making the process more suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-oxo-1,4-dihydropyrido[3,2-a]indolizine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like acetonitrile or xylene.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-Methyl-4-oxo-1,4-dihydropyrido[3,2-a]indolizine-3-carboxylic acid has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Medicine: The compound’s unique structure makes it a candidate for drug development and therapeutic applications.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Methyl-4-oxo-1,4-dihydropyrido[3,2-a]indolizine-3-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Contains a similar pyridine ring system and is used as an antibiotic.

    Levofloxacin: Another antibiotic with a related structure.

    Elvitegravir: An antiviral drug that shares structural similarities.

Uniqueness

1-Methyl-4-oxo-1,4-dihydropyrido[3,2-a]indolizine-3-carboxylic acid is unique due to its fused ring system, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

63648-61-3

Molecular Formula

C13H10N2O3

Molecular Weight

242.23 g/mol

IUPAC Name

1-methyl-4-oxopyrido[3,2-a]indolizine-3-carboxylic acid

InChI

InChI=1S/C13H10N2O3/c1-14-6-8(13(17)18)12(16)11-9-4-2-3-5-15(9)7-10(11)14/h2-7H,1H3,(H,17,18)

InChI Key

QQJPSVFLBLGKEU-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)C2=C3C=CC=CN3C=C21)C(=O)O

Origin of Product

United States

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